Computed Lipophilicity (XLogP3) Comparison: Allyl vs. Methyl 6-Substituted Analog
The computed partition coefficient (XLogP3) distinguishes N-(6-Allyl-2-chloropyridin-3-yl)pivalamide from simpler 6-substituted analogs. The target compound has a computed XLogP3 of 3.5 [1]. In contrast, the hypothetical 6-methyl analog N-(6-methyl-2-chloropyridin-3-yl)pivalamide would have a lower XLogP3 (estimated ~2.9 based on the π contribution difference between allyl and methyl fragments), while the 6-unsubstituted analog N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide (CAS 109902-33-2) has a predicted XLogP3 of approximately 2.2 . The 0.6–1.3 logP unit increase translates to approximately 4–20× higher lipid membrane partitioning for the target compound.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 (computed by PubChem) |
| Comparator Or Baseline | N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide: XLogP3 ≈ 2.2 (estimated); 6-methyl analog: XLogP3 ≈ 2.9 (estimated) |
| Quantified Difference | ΔXLogP3 = 0.6–1.3 units (approx. 4–20× difference in partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15). Comparator values estimated from fragment-based contributions; no experimental logP data are publicly available for any compound in this series. |
Why This Matters
Higher lipophilicity directly affects membrane permeability, protein binding, and metabolic stability profiles in medicinal chemistry campaigns, making the allyl analog better suited for CNS or intracellular target applications.
- [1] PubChem. N-(6-Allyl-2-chloropyridin-3-yl)pivalamide. Computed Properties: XLogP3 = 3.5. PubChem CID 46736833. https://pubchem.ncbi.nlm.nih.gov/compound/46736833 View Source
